![molecular formula C14H18O7 B13153660 (1S,3'R,4'S,5'S,6'R)-6,6'-Bis(hydroxymethyl)-3',4',5',6'-tetrahydro-3H-spiro[isobenzofuran-1,2'-pyran]-3',4',5'-triol](/img/structure/B13153660.png)
(1S,3'R,4'S,5'S,6'R)-6,6'-Bis(hydroxymethyl)-3',4',5',6'-tetrahydro-3H-spiro[isobenzofuran-1,2'-pyran]-3',4',5'-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,3’R,4’S,5’S,6’R)-6,6’-Bis(hydroxymethyl)-3’,4’,5’,6’-tetrahydro-3H-spiro[isobenzofuran-1,2’-pyran]-3’,4’,5’-triol is a complex organic compound characterized by its unique spiro structure. This compound features multiple hydroxyl groups, making it highly reactive and versatile in various chemical reactions. Its structure includes a spiro linkage between an isobenzofuran and a tetrahydropyran ring, contributing to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3’R,4’S,5’S,6’R)-6,6’-Bis(hydroxymethyl)-3’,4’,5’,6’-tetrahydro-3H-spiro[isobenzofuran-1,2’-pyran]-3’,4’,5’-triol typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor molecule under acidic or basic conditions, followed by the introduction of hydroxyl groups through oxidation reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs optimized reaction conditions and advanced purification techniques to ensure high-quality output.
化学反応の分析
Types of Reactions
(1S,3’R,4’S,5’S,6’R)-6,6’-Bis(hydroxymethyl)-3’,4’,5’,6’-tetrahydro-3H-spiro[isobenzofuran-1,2’-pyran]-3’,4’,5’-triol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and substitution reagents like halogenating agents or alkylating agents. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can produce primary or secondary alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
Chemistry
In chemistry, (1S,3’R,4’S,5’S,6’R)-6,6’-Bis(hydroxymethyl)-3’,4’,5’,6’-tetrahydro-3H-spiro[isobenzofuran-1,2’-pyran]-3’,4’,5’-triol is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activities. Its hydroxyl groups and spiro structure may interact with biological molecules, leading to various biochemical effects.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The compound’s unique structure may contribute to its activity as a drug candidate for treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers, resins, and other advanced materials.
作用機序
The mechanism of action of (1S,3’R,4’S,5’S,6’R)-6,6’-Bis(hydroxymethyl)-3’,4’,5’,6’-tetrahydro-3H-spiro[isobenzofuran-1,2’-pyran]-3’,4’,5’-triol involves its interaction with molecular targets through its hydroxyl groups and spiro structure. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, receptor binding, and modulation of cellular pathways. The specific molecular targets and pathways involved depend on the context of its application, whether in chemistry, biology, or medicine.
類似化合物との比較
Similar Compounds
- (1S,5S)-4-Methylene-1-(®-6-methylhept-5-en-2-yl)bicyclo[3.1.0]hexane
- (2S,3R,4S,5S,6R)-2-ethoxy-6-hydroxymethyl-tetrahydropyran-3,4,5-triol
Uniqueness
Compared to similar compounds, (1S,3’R,4’S,5’S,6’R)-6,6’-Bis(hydroxymethyl)-3’,4’,5’,6’-tetrahydro-3H-spiro[isobenzofuran-1,2’-pyran]-3’,4’,5’-triol stands out due to its spiro structure and multiple hydroxyl groups. These features contribute to its unique reactivity and versatility in various chemical and biological applications. The spiro linkage provides a rigid and stable framework, while the hydroxyl groups offer multiple sites for chemical modification and interaction with other molecules.
特性
分子式 |
C14H18O7 |
|---|---|
分子量 |
298.29 g/mol |
IUPAC名 |
(3S,3'R,4'S,5'S,6'R)-5,6'-bis(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol |
InChI |
InChI=1S/C14H18O7/c15-4-7-1-2-8-6-20-14(9(8)3-7)13(19)12(18)11(17)10(5-16)21-14/h1-3,10-13,15-19H,4-6H2/t10-,11-,12+,13-,14+/m1/s1 |
InChIキー |
BZZLHHPVJDOINX-RGDJUOJXSA-N |
異性体SMILES |
C1C2=C(C=C(C=C2)CO)[C@@]3(O1)[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
正規SMILES |
C1C2=C(C=C(C=C2)CO)C3(O1)C(C(C(C(O3)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Quinolinecarboxylic acid, 2-[(4-chlorophenyl)methyl]-3-hydroxy-](/img/structure/B13153590.png)
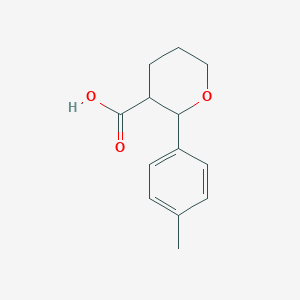
![3-Methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde](/img/structure/B13153609.png)
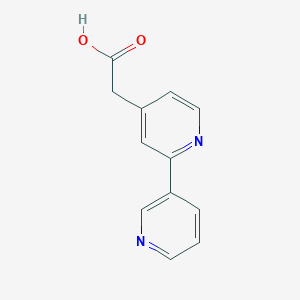
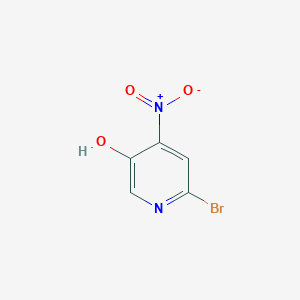
![4-[4-(Methoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole](/img/structure/B13153617.png)

![3-amino-8-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13153633.png)
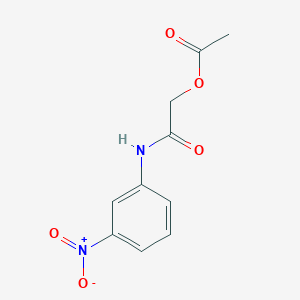
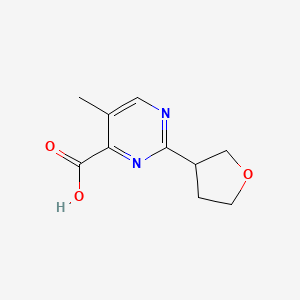
![3-[3-(4-Aminophenyl)propyl]phenol](/img/structure/B13153646.png)
amine](/img/structure/B13153655.png)

